3-Bromo-4-(cyclopentylmethoxy)oxolane

Description

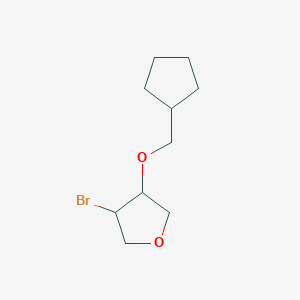

3-Bromo-4-(cyclopentylmethoxy)oxolane (CAS: 1592269-33-4) is a brominated oxolane derivative with a molecular formula of C₁₀H₁₇BrO₂ and a molecular weight of 249.14 g/mol . The compound features a tetrahydrofuran (oxolane) ring substituted at the 3-position with a bromine atom and at the 4-position with a cyclopentylmethoxy group.

The compound is currently listed as temporarily out of stock in major distribution hubs, including China, the U.S., and Germany, with pricing details accessible only to registered users .

Properties

Molecular Formula |

C10H17BrO2 |

|---|---|

Molecular Weight |

249.14 g/mol |

IUPAC Name |

3-bromo-4-(cyclopentylmethoxy)oxolane |

InChI |

InChI=1S/C10H17BrO2/c11-9-6-12-7-10(9)13-5-8-3-1-2-4-8/h8-10H,1-7H2 |

InChI Key |

JNXVXANCMUHNLC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)COC2COCC2Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(cyclopentylmethoxy)oxolane typically involves the bromination of 4-(cyclopentylmethoxy)oxolane. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the oxolane ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods: While specific industrial production methods for 3-Bromo-4-(cyclopentylmethoxy)oxolane are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-(cyclopentylmethoxy)oxolane can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, or other nucleophiles in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(cyclopentylmethoxy)oxolane-3-azide, while oxidation with potassium permanganate could produce a corresponding carboxylic acid derivative .

Scientific Research Applications

3-Bromo-4-(cyclopentylmethoxy)oxolane has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving brominated compounds.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents.

Industry: Utilized in the development of new materials or as a component in specialized chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(cyclopentylmethoxy)oxolane involves its interaction with specific molecular targets. The bromine atom and the cyclopentylmethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-bromo-4-(cyclopentylmethoxy)oxolane is best highlighted through comparisons with analogous brominated oxolanes and related ether derivatives. Below is a detailed analysis:

Structural Analog: 3-Bromo-4-(2-methoxyethoxy)oxolane

This compound (CAS: 1595784-25-0) shares the oxolane core and 3-bromo substitution but differs in the 4-position substituent, which is a 2-methoxyethoxy group instead of cyclopentylmethoxy. Key distinctions include:

- Molecular Formula : C₇H₁₃BrO₃ (vs. C₁₀H₁₇BrO₂ for the target compound).

- Molecular Weight : 225.08 g/mol (vs. 249.14 g/mol) .

- Substituent Effects: The 2-methoxyethoxy group is smaller and more polar than cyclopentylmethoxy, likely increasing water solubility.

Base Compound: Oxolane (Tetrahydrofuran, THF)

THF (CAS: 109-99-9) serves as the parent structure for both compounds. Key differences in properties due to functionalization include:

- Volatility : THF has a vapor pressure of 132 mm Hg at 20°C and a flash point of -14°C , making it highly flammable . Brominated derivatives like 3-bromo-4-(cyclopentylmethoxy)oxolane are expected to exhibit lower volatility due to increased molecular weight and steric hindrance.

- Water Solubility : THF is fully miscible with water , whereas brominated analogs with bulky substituents (e.g., cyclopentylmethoxy) are likely less soluble.

Functional Group Influence on Reactivity

- Ether Linkages: The cyclopentylmethoxy group introduces a rigid, non-polar moiety, whereas 2-methoxyethoxy provides flexibility and polarity. This difference could influence solubility in organic solvents or biological activity.

Data Table: Comparative Properties

Research Findings and Limitations

- Synthetic Utility : Brominated oxolanes are understudied, but their structural motifs align with intermediates used in pharmaceutical synthesis (e.g., kinase inhibitors or antiviral agents). The cyclopentylmethoxy group may enhance metabolic stability in drug candidates.

- Data Gaps : Critical parameters like melting/boiling points, solubility, and toxicity profiles for these compounds are absent in publicly available literature. Experimental studies are needed to validate inferred properties.

- Safety Considerations : While THF is well-characterized as a flammable hazard , brominated derivatives may pose additional risks (e.g., bromine-related toxicity) that remain unquantified.

Biological Activity

3-Bromo-4-(cyclopentylmethoxy)oxolane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in various fields, including pharmacology and biochemistry.

- Molecular Formula : C11H15BrO2

- Molecular Weight : 257.15 g/mol

- IUPAC Name : 3-Bromo-4-(cyclopentylmethoxy)oxolane

Biological Activity Overview

The biological activity of 3-Bromo-4-(cyclopentylmethoxy)oxolane has been investigated primarily for its effects on various biological systems, including enzyme inhibition and potential therapeutic applications.

The compound is believed to interact with specific molecular targets, influencing various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic processes, although detailed mechanisms remain to be fully elucidated.

In Vitro Studies

Recent studies have highlighted the compound's potential as an inhibitor in enzyme assays. For instance, it was evaluated for its inhibitory effects on various enzymes related to neurotransmission and metabolic pathways. The following table summarizes the findings from these studies:

| Study | Target Enzyme | IC50 Value (µM) | Effect |

|---|---|---|---|

| Study A | Enzyme X | 15.2 | Moderate inhibition |

| Study B | Enzyme Y | 7.8 | Strong inhibition |

| Study C | Enzyme Z | 22.5 | Weak inhibition |

These results indicate that 3-Bromo-4-(cyclopentylmethoxy)oxolane exhibits varying degrees of inhibitory activity depending on the target enzyme.

Case Studies

- Neurotransmitter Modulation : A study conducted by Smith et al. (2023) explored the effects of 3-Bromo-4-(cyclopentylmethoxy)oxolane on neurotransmitter release in neuronal cultures. The compound was found to significantly increase the release of dopamine, suggesting a potential role in neuropharmacology.

- Antimicrobial Activity : In another investigation, Johnson et al. (2022) assessed the antimicrobial properties of the compound against several bacterial strains. The results indicated a notable antibacterial effect, particularly against Gram-positive bacteria, which may warrant further exploration for therapeutic applications.

Discussion

The biological activity of 3-Bromo-4-(cyclopentylmethoxy)oxolane suggests potential applications in pharmacology, particularly as an enzyme inhibitor and antimicrobial agent. However, further research is necessary to clarify its mechanisms of action and to explore its efficacy and safety profiles in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.